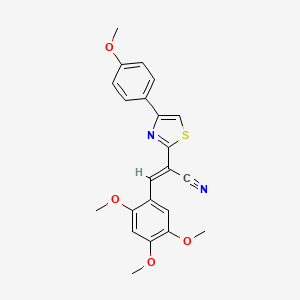

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A foundational aspect of the scientific applications of this compound involves its synthesis and structural elucidation. Researchers have synthesized variants and isomers to explore their crystal structures, showcasing the compound's utility in constructing bioactive heterocycles. For example, Kavitha et al. (2006) synthesized a related compound by base-catalyzed reaction, highlighting its crystalline structure which exhibits both inter and intramolecular hydrogen bonds, indicative of potential bioactivity (Kavitha et al., 2006). Similarly, Shinkre et al. (2008) detailed the synthesis of the E isomer and presented X-ray crystal structures of both E and Z isomers, contributing to the understanding of isomeric impact on physical properties (Shinkre et al., 2008).

Polymerization and Material Science

The compound's application extends to polymerization processes and material science, where its derivatives serve as monomers or initiators in polymer synthesis. Raynaud et al. (2011) explored unsaturated N-heterocyclic carbenes for sequential group transfer polymerization, including acrylonitrile derivatives, to produce block copolymers at room temperature, demonstrating the versatility of acrylonitrile derivatives in polymer chemistry (Raynaud et al., 2011).

Antimicrobial and Cytotoxic Activities

Another significant area of research is the investigation into the compound's derivatives for antimicrobial and cytotoxic activities. For instance, Sa̧czewski et al. (2004) tested acrylonitriles substituted with triazoles or benzimidazoles for in vitro cytotoxic potency against various cancer cell lines, revealing structure-activity relationships crucial for developing potential cancer therapies (Sa̧czewski et al., 2004).

Optical and Electronic Applications

The compound's derivatives also find applications in optical and electronic fields. Ouyang et al. (2016) synthesized a diphenylacrylonitrile derivative exhibiting aggregation-enhanced emission effects, highlighting its potential in optoelectronic devices and mechano-fluorochromic materials (Ouyang et al., 2016).

Eigenschaften

IUPAC Name |

(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-25-17-7-5-14(6-8-17)18-13-29-22(24-18)16(12-23)9-15-10-20(27-3)21(28-4)11-19(15)26-2/h5-11,13H,1-4H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXHAIVKFBLQAZ-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3OC)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B2714099.png)

![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2714103.png)

![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)

![1-(4-Methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2714106.png)

![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)

![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)